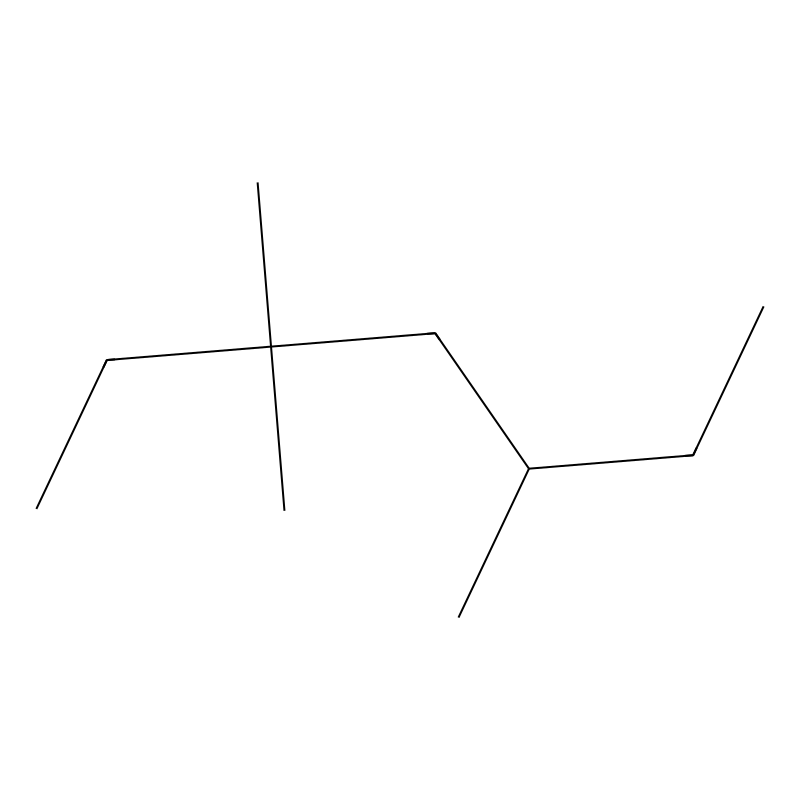3,3,5-Trimethylheptane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties and Characterization:
3,3,5-Trimethylheptane, also known as trimethylheptane, is a branched-chain alkane with the chemical formula C₁₀H₂₂. Its physical and chemical properties are well-documented, making it a valuable reference compound for various scientific studies. These properties, such as boiling point, melting point, and refractive index, are readily available in online databases like the National Institute of Standards and Technology (NIST) WebBook and PubChem .
Applications in Organic Chemistry:
,3,5-Trimethylheptane serves as a model compound in various organic chemistry research areas. Its well-defined structure allows researchers to study different chemical phenomena, including:
- Reaction mechanisms: The non-polar nature and branched structure of 3,3,5-Trimethylheptane make it a suitable substrate for studying reaction mechanisms involving alkanes, such as free radical halogenation or dehydrogenation. Researchers can use this compound to understand the factors influencing reaction rates and product selectivities [].
- Stereochemistry: The presence of three methyl groups in 3,3,5-Trimethylheptane introduces chirality to the molecule. This characteristic makes it a valuable tool for studying stereochemical concepts like conformational analysis and asymmetric synthesis.
3,3,5-Trimethylheptane is an organic compound classified as a branched alkane, with the molecular formula and a molecular weight of approximately 142.28 g/mol. It is characterized by its branched structure, which consists of a heptane backbone with three methyl groups attached at the 3 and 5 positions. This structural arrangement contributes to its unique physical and chemical properties, including its relatively high octane rating compared to straight-chain alkanes, making it of interest in fuel applications .
3,3,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
- Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
- Halogenation: Under ultraviolet light or heat, it can react with halogens (e.g., chlorine or bromine) to form alkyl halides.
- Cracking: In the presence of heat or catalysts, it can break down into smaller hydrocarbons.
These reactions demonstrate its behavior as a hydrocarbon in various chemical processes .
3,3,5-Trimethylheptane can be synthesized through several methods:
- Alkylation: This method involves the reaction of heptane with methyl groups in the presence of a catalyst.
- Isomerization: The rearrangement of n-heptane can yield branched alkanes including 3,3,5-trimethylheptane under specific conditions.
- Friedel-Crafts Reaction: This method uses alkyl halides and aromatic compounds to form branched alkanes.
These synthetic routes are essential for producing this compound in laboratory and industrial settings .
3,3,5-Trimethylheptane is primarily utilized in:
- Fuel Additives: Its high octane rating makes it an excellent additive for gasoline formulations to improve performance.
- Solvents: It is used as a solvent in various chemical processes due to its non-polar nature.
- Research: The compound serves as a standard reference in octane rating tests and other analytical chemistry applications .
Interaction studies involving 3,3,5-trimethylheptane focus on its behavior in mixtures with other hydrocarbons and its combustion characteristics. Research indicates that it can form azeotropes with other alkanes, affecting distillation processes. Additionally, studies on its flammability and explosive limits are critical for safety assessments in industrial applications .
Several compounds share structural similarities with 3,3,5-trimethylheptane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylheptane | Less branched than 3,3,5-trimethylheptane; lower octane rating. | |
| 3-Methylheptane | Similar branching but fewer methyl groups; affects combustion properties. | |
| 2,2-Dimethylhexane | Different branching pattern; also used in fuel applications. | |
| 2,4-Dimethylhexane | Different methyl group positioning; impacts physical properties. |
The uniqueness of 3,3,5-trimethylheptane lies in its specific branching pattern which contributes to its high octane rating and distinct physical properties compared to these similar compounds .
Molecular Formula and Basic Properties
3,3,5-Trimethylheptane possesses the molecular formula C₁₀H₂₂, indicating a saturated hydrocarbon containing ten carbon atoms and twenty-two hydrogen atoms. The compound exhibits a molecular weight of 142.28 grams per mole, with more precise measurements indicating 142.2817 as the standard molecular weight used in scientific databases. The Chemical Abstracts Service registry number for this compound is 7154-80-5, which serves as its unique identifier in chemical databases worldwide.
The structural arrangement of 3,3,5-trimethylheptane features a seven-carbon chain backbone with three methyl groups attached at specific positions. Two methyl groups are located at the third carbon position, while a single methyl group occupies the fifth carbon position, creating a distinctive branching pattern that significantly influences the compound's physical and chemical properties. This branching configuration results in a compact molecular geometry that affects various measurable properties including boiling point, density, and refractive index.
International Union of Pure and Applied Chemistry Nomenclature
The International Union of Pure and Applied Chemistry standard name for this compound is 3,3,5-trimethylheptane, reflecting the systematic nomenclature conventions for branched alkanes. Alternative nomenclature includes "heptane, 3,3,5-trimethyl-" which represents the traditional naming convention where the base chain is identified first followed by the substituent groups. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3, providing a unique structural descriptor that enables precise identification across different chemical databases.
The Simplified Molecular Input Line Entry System representation of 3,3,5-trimethylheptane is CCC(C)CC(C)(C)CC, which provides a linear text-based description of the molecular structure that can be easily processed by computer systems. This notation system allows for efficient storage and retrieval of structural information in chemical databases and facilitates automated chemical analysis procedures.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]
Pictograms

Flammable







